molecular formula C15H20ClN3O4 B1474191 Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate CAS No. 1419101-04-4

Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate

Cat. No.: B1474191
CAS No.: 1419101-04-4
M. Wt: 341.79 g/mol
InChI Key: VVXIKXKDJQXTGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido [3,4-d]pyrimidine-7-carboxylate can be prepared by Intermediate 4 in DCM stirred with (Boc)2O and TEA at room temperature for 16 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate is unique and contributes to its diverse applications in scientific research. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 341.79 . It is stored at room temperature . More specific properties like melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized in the preparation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. These compounds offer a range of applications in medicinal chemistry and drug development due to their diverse biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Development of Synthetic Routes

Research has also focused on optimizing the synthetic routes for such compounds. A study describes a practical synthesis route for methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate, highlighting a significant increase in overall yield and efficiency compared to previous methods. This advancement supports drug discovery efforts by providing a reliable method for producing enantiomerically pure intermediates (Pawluczyk, Kempson, Mathur, & Oderinde, 2020).

Pharmaceutical Applications

The chemical scaffold is instrumental in synthesizing compounds with potential pharmaceutical applications. For example, derivatives have been synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities. Such research contributes to the discovery of new drugs and treatments for various diseases (A.S.Dongarwar, Wanjari, Nema, Katolkar, Turaskar, & Nimbekar, 2011).

Exploration of Reaction Pathways

Studies have also explored the reaction pathways involving this compound, leading to the discovery of new chemical transformations and reaction mechanisms. This research is crucial for understanding how these compounds react under different conditions, which aids in the development of novel synthetic strategies and the discovery of new compounds with desirable properties (Shutalev, Trafimova, & Fesenko, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H320, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of skin contact or if swallowed .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate involves the protection of the amine group, followed by the chlorination of the pyridine ring, and then the esterification of the carboxylic acid group with ethyl alcohol.", "Starting Materials": [ "2,4-diaminopyrido[4,3-d]pyrimidine", "tert-butyl chloroformate", "triethylamine", "ethyl alcohol", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate and triethylamine to form 2-tert-butoxycarbonylamino-4-aminopyrido[4,3-d]pyrimidine", "Chlorination of the pyridine ring with acetic anhydride and hydrochloric acid to form 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxylic acid", "Esterification of the carboxylic acid group with ethyl alcohol and sodium bicarbonate to form Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate" ] }

CAS No.

1419101-04-4

Molecular Formula

C15H20ClN3O4

Molecular Weight

341.79 g/mol

IUPAC Name

7-O-tert-butyl 4-O-ethyl 2-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-4,7-dicarboxylate

InChI

InChI=1S/C15H20ClN3O4/c1-5-22-12(20)11-9-6-7-19(14(21)23-15(2,3)4)8-10(9)17-13(16)18-11/h5-8H2,1-4H3

InChI Key

VVXIKXKDJQXTGR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC(=NC2=C1CNC(C2)C(=O)OC(C)(C)C)Cl

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1CCN(C2)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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